2,4-dichloro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide
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Overview
Description
2,4-Dichloro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 3-amino-1,2,4-thiadiazole-5-thiol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-fluorobenzyl chloride under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-{3-[(4-chlorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide
- 2,4-Dichloro-N-{3-[(4-methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide
Uniqueness
2,4-Dichloro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H10Cl2FN3OS2 |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C16H10Cl2FN3OS2/c17-10-3-6-12(13(18)7-10)14(23)20-15-21-16(22-25-15)24-8-9-1-4-11(19)5-2-9/h1-7H,8H2,(H,20,21,22,23) |
InChI Key |
ALXRJPIVKAMIMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
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